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molecular formula C14H14O4 B1654248 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one CAS No. 216581-77-0

2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one

Cat. No. B1654248
M. Wt: 246.26 g/mol
InChI Key: RMQFOKDLHDGASP-UHFFFAOYSA-N
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Patent
US06335353B1

Procedure details

The title compound was prepared by the method outlined for 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one, using 7.36 g (40 mmol, 1 eq.) of 2-(1-hydroxypropyl)-3-hydroxy-6methyl-pyran-4(1H)-one and 7.5 g benzyl bromide (44 mmol, 1.1 eq.) to yield the pure product 8.9 g (81.2%) after recrystallisation from CH2Cl2/Pet. ether 40/60, as a white crystalline solid. m.p. 88-89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH3:18])=[CH:6][C:7](=[O:17])[C:8]=1[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O[CH:20](C1OC(C)=CC(=O)C=1O)[CH2:21]C.C(Br)C1C=CC=CC=1>>[OH:1][CH:2]([C:3]1[O:4][C:5]([CH3:18])=[CH:6][C:7](=[O:17])[C:8]=1[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1OC(=CC(C1OCC1=CC=CC=C1)=O)C
Step Two
Name
Quantity
7.36 g
Type
reactant
Smiles
OC(CC)C=1OC(=CC(C1O)=O)C
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CC)C=1OC(=CC(C1OCC1=CC=CC=C1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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